molecular formula C26H22N4O4 B12047680 4-(dimethylamino)-3-[({1-hydroxy-4-[(E)-phenyldiazenyl]naphthalen-2-yl}carbonyl)amino]benzoic acid

4-(dimethylamino)-3-[({1-hydroxy-4-[(E)-phenyldiazenyl]naphthalen-2-yl}carbonyl)amino]benzoic acid

Cat. No.: B12047680
M. Wt: 454.5 g/mol
InChI Key: OVOWSCGXQRWLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(DIMETHYLAMINO)-3-((1-HO-4-(PHENYLDIAZENYL)-2-NAPHTHOYL)AMINO)BENZOIC ACID is a complex organic compound that features both aromatic and azo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLAMINO)-3-((1-HO-4-(PHENYLDIAZENYL)-2-NAPHTHOYL)AMINO)BENZOIC ACID typically involves multiple steps:

    Diazotization: The process begins with the diazotization of an aromatic amine to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative to form the azo compound.

    Amidation: The azo compound undergoes amidation with a benzoic acid derivative to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group.

    Reduction: The azo group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: N-oxides, quinones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Dye Chemistry: Used as a precursor for azo dyes.

    Analytical Chemistry: Employed in colorimetric assays.

Biology

    Biological Staining: Utilized in staining techniques for microscopy.

Medicine

    Pharmaceuticals: Potential use in drug development due to its structural complexity.

Industry

    Materials Science: Application in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules such as proteins and nucleic acids. The azo group can participate in electron transfer reactions, while the aromatic rings can engage in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(DIMETHYLAMINO)BENZOIC ACID: Lacks the azo and naphthoyl groups.

    1-HO-4-(PHENYLDIAZENYL)-2-NAPHTHOIC ACID: Lacks the dimethylamino and benzoic acid groups.

Uniqueness

4-(DIMETHYLAMINO)-3-((1-HO-4-(PHENYLDIAZENYL)-2-NAPHTHOYL)AMINO)BENZOIC ACID is unique due to the combination of its functional groups, which confer distinct chemical and physical properties, making it versatile for various applications.

Properties

Molecular Formula

C26H22N4O4

Molecular Weight

454.5 g/mol

IUPAC Name

4-(dimethylamino)-3-[(1-hydroxy-4-phenyldiazenylnaphthalene-2-carbonyl)amino]benzoic acid

InChI

InChI=1S/C26H22N4O4/c1-30(2)23-13-12-16(26(33)34)14-22(23)27-25(32)20-15-21(29-28-17-8-4-3-5-9-17)18-10-6-7-11-19(18)24(20)31/h3-15,31H,1-2H3,(H,27,32)(H,33,34)

InChI Key

OVOWSCGXQRWLJU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.